molecular formula C7H5IN2O B3210853 3-Iodo-1H-indazol-6-OL CAS No. 1082040-27-4

3-Iodo-1H-indazol-6-OL

Cat. No.: B3210853
CAS No.: 1082040-27-4
M. Wt: 260.03 g/mol
InChI Key: FLXLRTUJTJKEAS-UHFFFAOYSA-N
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Description

3-Iodo-1H-indazol-6-OL is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1H-indazol-6-OL typically involves the iodination of 1H-indazole derivatives. One common method is the iodination of 1H-indazol-6-OL using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-1H-indazol-6-OL can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form deiodinated derivatives.

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted indazole derivatives with various functional groups.

    Oxidation Reactions: Indazole ketones or aldehydes.

    Reduction Reactions: Deiodinated indazole derivatives.

Scientific Research Applications

3-Iodo-1H-indazol-6-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It serves as a lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Iodo-1H-indazol-6-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and hydroxyl group play crucial roles in binding to these targets, modulating their activities. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

    1H-Indazol-6-OL: Lacks the iodine atom, resulting in different reactivity and biological activity.

    3-Bromo-1H-indazol-6-OL: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties and applications.

    3-Chloro-1H-indazol-6-OL:

Uniqueness: 3-Iodo-1H-indazol-6-OL is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The combination of the iodine atom and hydroxyl group enhances its potential as a versatile compound in various scientific research and industrial applications .

Properties

IUPAC Name

3-iodo-2H-indazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-7-5-2-1-4(11)3-6(5)9-10-7/h1-3,11H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXLRTUJTJKEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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